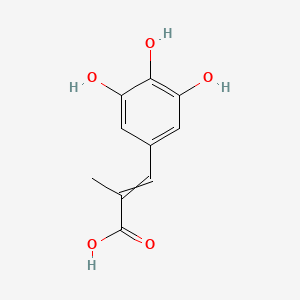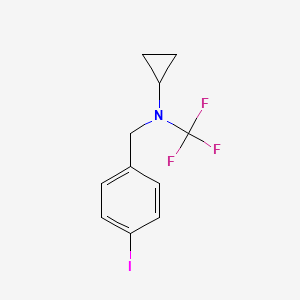![molecular formula C24H29N B13953742 N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine CAS No. 53447-70-4](/img/structure/B13953742.png)
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthyl group attached to an amine nitrogen, which is further substituted with a 4-isooctylphenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE typically involves the reaction of 1-naphthylamine with 4-isooctylphenyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants, antioxidants, and stabilizers for polymers and plastics.
作用机制
The mechanism of action of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-Phenyl-1-Naphthylamine: Similar structure but lacks the isooctyl group, resulting in different chemical and physical properties.
N-(4-Tert-Octylphenyl)-1-Naphthylamine: Similar structure with a tert-octyl group instead of an isooctyl group, leading to variations in stability and reactivity.
Uniqueness
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE is unique due to the presence of the isooctyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
53447-70-4 |
|---|---|
分子式 |
C24H29N |
分子量 |
331.5 g/mol |
IUPAC 名称 |
N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3 |
InChI 键 |
KGLXVBCSZPHGDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
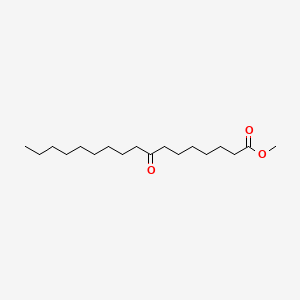

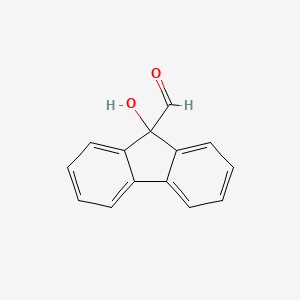
![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)

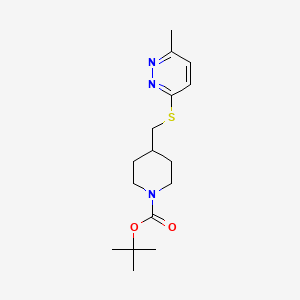
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
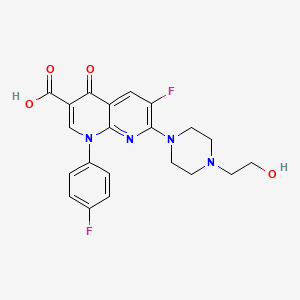
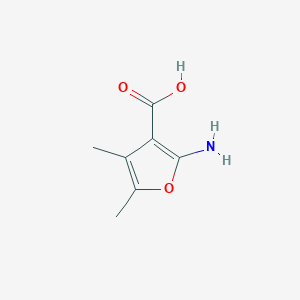
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
